molecular formula C4H2F6 B14630847 1,1,2,2,3,3-Hexafluorocyclobutane CAS No. 55101-70-7

1,1,2,2,3,3-Hexafluorocyclobutane

Cat. No.: B14630847
CAS No.: 55101-70-7
M. Wt: 164.05 g/mol
InChI Key: DGLFZUBOMRZNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3-Hexafluorocyclobutane is a fluorinated cycloalkane with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated derivative of cyclobutane.

Preparation Methods

The synthesis of 1,1,2,2,3,3-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent uncontrolled reactions .

Industrial production methods may involve the use of specialized reactors and fluorination techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in optimizing the synthesis process .

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluorocyclobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include halogens (chlorine, bromine), reducing agents (LiAlH4), and oxidizing agents (potassium permanganate, ozone). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Formula and Structure

The compound 1,1,2,2,3,3-Hexafluorocyclobutane has the chemical formula C4H2F6C_4H_2F_6 . Other isomers of Hexafluorocyclobutane include trans-1,1,2,2,3,4-Hexafluorocyclobutane .

Manufacturing Methods

Several methods exist for producing hexafluorocyclobutene and its derivatives:

  • Dechlorination of 1,2-dichlorohexafluorocyclobutane: This method involves using hydrogen to dechlorinate 1,2-dichlorohexafluorocyclobutane in the presence of a catalyst made of metal oxide and/or silicon oxide . The raw material, 1,2-dichlorohexafluorocyclobutane, is easily obtained by dimerizing 1,2,2-trifluoro-1-chloroethylene .
  • Hydrogen Reduction of Hexafluorocyclobutene: A vapor-phase method using a palladium catalyst can perform the hydrogen reduction of hexafluorocyclobutene to produce (Z)-1,2,3,3,4,4-hexafluorocyclobutane . The palladium catalyst is supported on a carrier consisting of substances such as active carbon, alumina, silica gel, titanium oxide, and/or zirconia .
  • Hydrogen Addition to 1,2-dichlorohexafluorocyclobutane: Reacting 1,2-dichlorohexafluorocyclobutane with hydrogen, particularly using twice the stoichiometric quantity of hydrogen at 150-300°C in the presence of a rhodium catalyst, yields (Z)-1,2,3,3,4,4-hexafluorocyclobutane at high yield .

Applications

  • Raw Material: Hexafluorocyclobutene can be employed as a raw material for detergents and HFC foaming agents, various resins, and serve as an intermediate for medicinal drugs and agricultural chemicals .
  • Alternative to CFCs and HCFCs: Hexafluorocyclobutane can be employed as an alternate to CFCs and HCFCs presently being used as refrigerants, blowing agents and detergents .
  • Anesthetic Research: 1,2-dichlorohexafluorocyclobutane, a related compound, has been studied for its effects on protein structures, though it does not immobilize .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexafluorocyclobutane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, leading to increased resistance to chemical degradation and thermal decomposition .

At the molecular level, the compound can interact with various biological targets and pathways, depending on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluorocyclobutane can be compared with other similar compounds, such as:

    1,2-Dichlorohexafluorocyclobutane: This compound has two chlorine atoms in addition to the six fluorine atoms.

    1,1,2,2,3,4-Hexafluorocyclobutane: This is another isomer with a different arrangement of fluorine atoms.

    Trans-1,1,2,2,3,4-Hexafluorocyclobutane:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties, making it valuable for various applications .

Biological Activity

1,1,2,2,3,3-Hexafluorocyclobutane (C₄H₂F₆) is an organofluorine compound notable for its unique chemical properties and potential biological interactions. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in the fields of medicine and environmental science.

Hexafluorocyclobutane is a colorless gas at room temperature and possesses a high degree of fluorination which influences its reactivity and interaction with biological systems. The presence of fluorine atoms in the compound enhances its stability and alters its interaction with biomolecules.

The biological activity of hexafluorocyclobutane primarily involves its ability to interact with proteins and enzymes. The compound can form stable complexes with biomolecules through covalent bonding, which may lead to enzyme inhibition or activation.

Key Mechanisms:

  • Enzyme Interaction : Hexafluorocyclobutane can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
  • Cell Membrane Disruption : The compound's lipophilic nature allows it to penetrate cell membranes, potentially disrupting membrane integrity and affecting ion transport.
  • Gene Expression Modulation : It may interact with transcription factors or DNA, influencing gene expression patterns within cells.

Toxicity Profile

Research indicates that hexafluorocyclobutane exhibits significant toxicity. The lethal dose (LD) in animal models has been reported to be around 6000 mg/min/m³ in mice, highlighting the need for caution during handling and application.

Dosage Effects

  • Low Doses : Minimal cellular effects observed.
  • High Doses : Significant toxicity leading to adverse cellular responses.

Experimental Findings

A variety of studies have explored the biological effects of hexafluorocyclobutane under controlled laboratory conditions. Below are some key findings:

StudyMethodologyFindings
In vitro enzyme assaysDemonstrated enzyme inhibition at varying concentrations.
Fluorescence anisotropy measurementsShowed no significant change in protein mobility with hexafluorocyclobutane compared to anesthetics like halothane.
Toxicological assessmentsIndicated pulmonary edema and local irritation upon prolonged exposure.

Case Studies

  • Anesthetic Properties : A study investigating the binding of volatile anesthetics revealed that hexafluorocyclobutane did not significantly alter protein fluorescence anisotropy compared to other anesthetics, suggesting limited anesthetic activity .
  • Environmental Impact : Research on fluorinated compounds has shown that increased fluorination generally correlates with reduced toxicity; however, hexafluorocyclobutane's high fluorine content poses environmental concerns regarding its persistence and potential bioaccumulation .

Properties

IUPAC Name

1,1,2,2,3,3-hexafluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLFZUBOMRZNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620126
Record name 1,1,2,2,3,3-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55101-70-7
Record name 1,1,2,2,3,3-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.